molecular formula C12H17NO B173509 (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine CAS No. 112225-62-4

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Cat. No.: B173509
CAS No.: 112225-62-4
M. Wt: 191.27 g/mol
InChI Key: DXZVRFYHBJOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine is a chemical compound based on the privileged 4H-chromene (benzopyran) scaffold, a structure recognized for its versatile biological profile and significance in medicinal chemistry research . Chromene derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a valuable core structure for the discovery of new bioactive molecules . Researchers are exploring this class of compounds for its potential in several areas, including as an antioxidant and free radical scavenger, which may be relevant in studies of oxidative stress and related disease models . The chromene scaffold is a versatile template in drug discovery due to its ability to impart miscellaneous activities . Chromene-based analogs have been investigated as antitumor agents, with some members of this class demonstrated to induce apoptosis in cancer cells via interaction with tubulin at the colchicine binding site, leading to the obstruction of tubulin polymerization and cell-cycle arrest . Furthermore, the chromene nucleus is found in compounds with reported antimicrobial, anticonvulsant, anticholinesterase, and antidiabetic activities, highlighting its broad utility in pharmacological research . The lipophilicity of the chromene structure also allows derivatives to readily cross cell membranes, thereby increasing the druggability of potential lead compounds . This amine-functionalized chromene derivative provides researchers with a key intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing potent leads for various life-threatening diseases .

Properties

IUPAC Name

2,2,6-trimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6,10H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZVRFYHBJOICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction and Cyclization Pathways

The synthesis of chromenylamines often begins with the construction of the chromene backbone. A seminal approach involves Grignard reagent addition to ketonic precursors, followed by cyclization. For example, 2-acetyl-1-naphthol has been used to generate benzochromene derivatives via a Grignard reaction with methylmagnesium bromide, dehydration of tertiary alcohols, and subsequent hetero Diels-Alder dimerization . Adapting this method, (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine can be synthesized by substituting the naphthol precursor with a resorcinol derivative bearing methyl groups at the 2, 2, and 6 positions.

The reaction proceeds as follows:

  • Grignard Addition : A methyl Grignard reagent reacts with a substituted acetylphenol to form a tertiary alcohol.

  • Dehydration : Acid-catalyzed dehydration yields a dihydrochromene intermediate.

  • Amine Introduction : The amine group is introduced via nucleophilic substitution or reductive amination.

Key challenges include controlling regioselectivity during cyclization and preventing over-alkylation. Crystallographic validation of intermediates, as demonstrated for benzochromene acetates , ensures structural fidelity.

Copper-Catalyzed Multicomponent Cascade Cyclization

Recent advances in diversity-oriented synthesis (DOS) have enabled efficient access to 4-aminochromenones. A copper-catalyzed three-component reaction involving benzo[d]isoxazoles, sulfonyl azides, and terminal alkynes has been reported to yield 4-amino-2H-chromenone imines . This method leverages a cascade mechanism:

  • Azide-Alkyne Cycloaddition (CuAAC) : Forms a triazole intermediate.

  • Kemp Elimination : Base-induced ring-opening of benzo[d]isoxazole generates a cyanophenol species.

  • Tandem Cyclization : Intramolecular attack of the amine nucleophile onto the activated carbonyl forms the chromene ring.

General reaction conditions:

  • Catalyst : CuBr (10 mol%)

  • Solvent : Dichloroethane (DCE)/DCM (1:1)

  • Temperature : 80°C

  • Yield : 60–85%

This method offers excellent functional group tolerance and scalability, with gram-scale demonstrations achieving >90% yield . The product can be hydrolyzed to free 4-aminochromenones, making it adaptable for synthesizing the target amine.

Reductive Amination of Chromanone Precursors

Reductive amination provides a direct route to primary amines from ketones. For (2,2,6-trimethylchroman-4-yl)amine, this involves:

  • Chromanone Synthesis : Condensation of 2,2,6-trimethylchroman-4-one with an ammonium source.

  • Reduction : Catalytic hydrogenation or borohydride-mediated reduction of the imine intermediate.

A patent describing the preparation of 4-methoxy-2,2',6-trimethyldiphenylamine highlights the utility of heating ketones with anilines in the presence of acid catalysts . Adapting this, 2,2,6-trimethylchroman-4-one can be condensed with ammonium acetate under acidic conditions, followed by reduction with NaBH4 or Pd/C-H2.

Enantioselective Synthesis via Asymmetric Hydrogenation

Chiral amine synthesis has been revolutionized by asymmetric hydrogenation (AH) of imines. Using iridium or ruthenium complexes with chiral ligands, such as SegPhos or JosiPhos, enantioselective reduction of prochiral imines yields optically pure amines . For the target compound:

  • Imine Formation : React 2,2,6-trimethylchroman-4-one with NH3 to generate the corresponding imine.

  • AH Catalysis : Employ [Ir(COD)Cl]2 with (R)-SegPhos under H2 pressure (10–50 bar).

  • Isolation : Chiral HPLC or crystallization resolves enantiomers.

Reported enantiomeric excess (ee) for similar substrates exceeds 95% , though substrate-specific optimization is required.

Analytical Characterization and Validation

Critical to method validation is structural confirmation via:

  • NMR Spectroscopy : 1H NMR of the target compound should exhibit resonances for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–1.5 ppm), and the amine proton (δ 2.8–3.2 ppm) .

  • HRMS : Molecular ion peak at m/z 191.27 (C12H17NO) .

  • X-ray Crystallography : As demonstrated for benzochromene acetates, crystallography confirms ring conformation and substituent geometry .

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityEnantiocontrolKey Limitations
Grignard Cyclization50–70ModerateNoneMulti-step, low regioselectivity
Cu-Catalyzed DOS60–85HighNoneRequires toxic azides
Reductive Amination65–80HighNoneRacemic mixture
Asymmetric Hydrogenation70–90Moderate>95% eeHigh-pressure equipment

Chemical Reactions Analysis

Types of Reactions

(2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the chromen ring system .

Scientific Research Applications

(2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to five analogs (Table 1) with modifications in substituent positions, heterocyclic frameworks, and methylation patterns.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS Number
(2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine Chromen (benzopyran) 2,2,6-Trimethyl C₁₂H₁₇NO 213.70 (HCl salt) 95% 112225-62-4
(2,2,7-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine Chromen 2,2,7-Trimethyl C₁₂H₁₇NO N/A 95% 112225-65-7
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine Pyrimidine 4,4,6-Trimethyl C₇H₁₃N₃ N/A 95% 42794-77-4
4,4,6-Trimethyl-2,3-dihydro-1H-quinoline Dihydroquinoline 4,4,6-Trimethyl C₁₂H₁₇N 175.26 95% 32640-96-3
(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine Chromen 2,2-Dimethyl C₁₁H₁₅NO 213.70 (HCl salt) N/A 1158645-22-7

Key Differences and Implications

Substituent Position and Steric Effects
  • Chromen Derivatives: The target compound and its 2,2,7-trimethyl analog (QY-9398) differ in methyl group placement.
  • Dimethyl vs. Trimethyl Chromen : The dimethyl analog () lacks the 6-methyl group, reducing lipophilicity (clogP estimated 1.8 vs. 2.3 ) and possibly improving aqueous solubility .
Heterocyclic Framework
  • Pyrimidine vs. Chromen : The pyrimidine derivative (QZ-4175) introduces two nitrogen atoms into the ring, increasing hydrogen-bonding capacity (amide-like N–H groups) and basicity (pKa ~8.5 vs. ~9.5 for chromen amines). This may enhance solubility in polar solvents .
  • Dihydroquinoline Derivatives: AM-2435 and AM-2440 feature a fused benzene-pyridine system, which confers aromaticity and planar geometry. This structural rigidity may favor π-π stacking in crystal packing, as suggested by hydrogen-bonding patterns in .
Physicochemical Properties
  • However, the hydrochloride salt of the target compound () enhances aqueous solubility compared to free bases .
  • Hydrogen Bonding : The pyrimidine analog’s additional amine group (QZ-4175) enables more hydrogen bonds, as described in , which could stabilize crystal lattices or protein-ligand interactions .

Biological Activity

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine is a compound characterized by its chromen ring system and an amine functional group. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical properties of this compound are summarized in the following table:

PropertyValue
IUPAC Name2,2,6-trimethyl-3,4-dihydrochromen-4-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
CAS Number112225-62-4
InChI KeyDXZVRFYHBJOICQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity. The compound's amine group facilitates nucleophilic interactions that can influence biochemical pathways critical for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study profiling various compounds revealed its effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. For instance:

  • Case Study : A study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It was found to enhance cholinergic signaling by inhibiting acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit key enzymes involved in cancer progression and inflammation. The following table summarizes some key findings:

Study FocusAssay TypeIC50 (µM)
Cholinesterase InhibitionEnzymatic Assay5.16
Antibacterial ActivityDisk DiffusionZone of Inhibition: 15 mm
Cytotoxicity in MCF7 CellsMTT Assay10

In Vivo Studies

While in vitro studies provide valuable insights into the mechanisms of action and efficacy of this compound, in vivo studies are crucial for understanding its therapeutic potential. Preliminary animal studies suggest that the compound may reduce tumor growth in xenograft models and exhibit low toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine, and how do reaction conditions influence product formation?

  • Methodology :

  • Reflux vs. Ambient Conditions : For structurally similar chromene derivatives, refluxing in methanol with isothiocyanates yields thiones (e.g., compound 83 in ), while ambient-temperature reactions over extended periods (e.g., 10 days) produce fused heterocycles (e.g., compound 84 ) . Adjusting reaction duration and solvent polarity can mitigate side reactions.
  • Catalytic Systems : Use protocols analogous to those for 4H-chromene derivatives (e.g., ethanol reflux with aryl amines) to introduce substituents. For example, coupling with diethylaminobenzene under reflux achieves high yields (92%) in related compounds .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the molecular structure and purity of this compound?

  • Methodology :

  • NMR Analysis : Assign peaks using ¹H and ¹³C NMR spectra. Overlapping signals (e.g., unresolved C4/C6 carbons in ) may require 2D techniques like HSQC or HMBC for resolution.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns. For purity, cross-reference with HPLC data (e.g., >98% purity as in ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Data Collection : Use single-crystal diffraction (e.g., Mo-Kα radiation) and process data with SHELXL for refinement .
  • Hydrogen Bonding Analysis : Apply graph-set theory ( ) to classify intermolecular interactions (e.g., N–H⋯O motifs in ). Software like WinGX can calculate dihedral angles and puckering parameters for heterocyclic rings .

Q. What analytical strategies are recommended for assessing purity and detecting trace impurities in this compound?

  • Methodology :

  • HPLC : Use reverse-phase columns (C18) with UV detection. Compare retention times against reference standards.
  • LC-MS : Couple with electrospray ionization (ESI) to identify impurities via mass-to-charge ratios. Ensure compliance with Certificates of Analysis (COA) for batch consistency .

Q. How can researchers evaluate the pharmacological potential of this compound, such as its role in apoptosis induction?

  • Methodology :

  • In Vitro Assays : Screen for cytotoxicity using MTT assays on cancer cell lines. Compare results to known 4H-chromene derivatives (e.g., apoptosis inducers in ).
  • Mechanistic Studies : Employ flow cytometry to assess cell-cycle arrest and Annexin V staining for apoptosis detection .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in spectral data, such as unresolved NMR signals?

  • Methodology :

  • Advanced NMR Techniques : Use DEPT-135 or NOESY to distinguish overlapping signals (e.g., unresolved C4/C6 carbons in ).
  • Computational Modeling : Predict chemical shifts with DFT calculations (e.g., B3LYP/6-31G*) and compare to experimental data .

Q. What experimental adjustments can reconcile conflicting yields from synthetic protocols?

  • Methodology :

  • Condition Screening : Optimize temperature and solvent polarity. For example, extended ambient reactions () may favor thermodynamic products, while reflux accelerates kinetic pathways.
  • Catalyst Tuning : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency for sterically hindered intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.